molecular formula CH4S3 B14665221 Methanetrithiol CAS No. 36069-03-1

Methanetrithiol

Cat. No.: B14665221
CAS No.: 36069-03-1
M. Wt: 112.2 g/mol
InChI Key: WNIMPVMSRDFHTD-UHFFFAOYSA-N
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Description

Methanetrithiol is an organosulfur compound with the chemical formula CH₄S₃. It is a colorless liquid with a strong, unpleasant odor. This compound is known for its high reactivity due to the presence of three thiol groups (-SH), making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanetrithiol can be synthesized through several methods. One common method involves the reaction of methanethiol with sulfur in the presence of a catalyst. The reaction proceeds as follows:

CH3SH+2SCH4S3CH₃SH + 2S \rightarrow CH₄S₃ CH3​SH+2S→CH4​S3​

This reaction typically requires elevated temperatures and pressures to proceed efficiently.

Industrial Production Methods

In an industrial setting, this compound is produced by the direct reaction of methanethiol with elemental sulfur. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methanetrithiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides and sulfonic acids.

    Reduction: It can be reduced to form simpler thiols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides (R-X) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

    Reduction: Simpler thiols (R-SH).

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

Methanetrithiol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: this compound is studied for its role in biological systems, including its potential as an antioxidant.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

Methanetrithiol exerts its effects through its thiol groups, which are highly reactive. These groups can form disulfide bonds with other molecules, altering their structure and function. This reactivity makes this compound a powerful reducing agent and nucleophile. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH₃SH): A simpler thiol with one -SH group.

    Ethanethiol (C₂H₅SH): Another simple thiol with a similar structure.

    Dimethyl disulfide (CH₃SSCH₃): A disulfide compound formed from the oxidation of methanethiol.

Uniqueness

Methanetrithiol is unique due to its three thiol groups, which confer higher reactivity compared to simpler thiols like methanethiol and ethanethiol. This makes it particularly useful in reactions requiring multiple thiol functionalities.

Properties

CAS No.

36069-03-1

Molecular Formula

CH4S3

Molecular Weight

112.2 g/mol

IUPAC Name

methanetrithiol

InChI

InChI=1S/CH4S3/c2-1(3)4/h1-4H

InChI Key

WNIMPVMSRDFHTD-UHFFFAOYSA-N

Canonical SMILES

C(S)(S)S

Origin of Product

United States

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